![molecular formula C14H14N2O4S B5694531 N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide, also known as MPATC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPATC is a hydrazide derivative that has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques.
Mecanismo De Acción
The mechanism of action of N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and cyclin-dependent kinases. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent for cancer and inflammation. However, there are also some limitations to using N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide, including further studies on its mechanism of action and its potential as a therapeutic agent for other diseases. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide could also be studied in combination with other anti-cancer agents to determine its potential synergistic effects. Additionally, further studies could be conducted to determine the pharmacokinetics and pharmacodynamics of N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide in vivo, which could provide valuable information for its potential use in clinical settings.
Conclusion
In conclusion, N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties, particularly in the treatment of cancer and inflammation. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent. However, there are also some limitations to using N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide in lab experiments, including its limited solubility in water and potential toxicity at high concentrations. Future research on N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide could provide valuable information on its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide involves several steps, including the reaction of 3-methoxyphenol with acetic anhydride to form 3-acetoxyphenol, which is then reacted with thiophene-2-carboxylic acid hydrazide to form the hydrazide derivative. The final product is obtained through the reaction of the hydrazide derivative with 2-bromoacetyl bromide. The structure of N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Several studies have shown that N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
N'-[2-(3-methoxyphenoxy)acetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-10-4-2-5-11(8-10)20-9-13(17)15-16-14(18)12-6-3-7-21-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIZPUSSHKVTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carboxylic acid N'-[2-(3-methoxy-phenoxy)-acetyl]-hydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

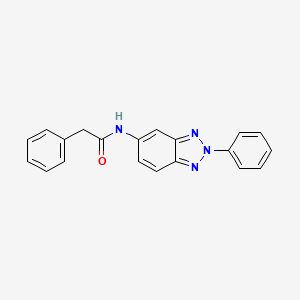

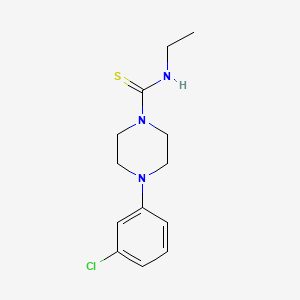
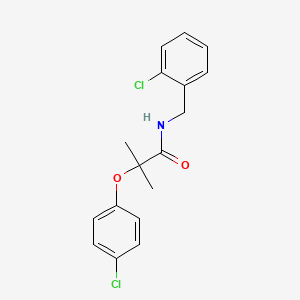
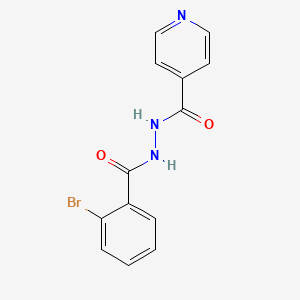
![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)
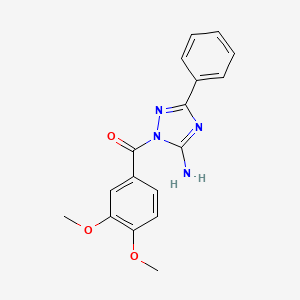
![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
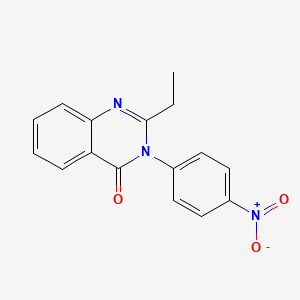
![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)


